molecular formula C18H36O2 B14478733 5-Tetradecene, 14,14-diethoxy-, (5Z)- CAS No. 71393-95-8

5-Tetradecene, 14,14-diethoxy-, (5Z)-

Cat. No.: B14478733
CAS No.: 71393-95-8
M. Wt: 284.5 g/mol
InChI Key: MQZUFZJLNPARJB-KTKRTIGZSA-N
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Description

5-Tetradecene, 14,14-diethoxy-, (5Z)- is an organic compound with the molecular formula C18H36O2. It is a derivative of tetradecene, characterized by the presence of two ethoxy groups at the 14th carbon position and a double bond in the Z-configuration at the 5th position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tetradecene, 14,14-diethoxy-, (5Z)- typically involves the following steps:

    Starting Materials: The synthesis begins with tetradecene, which is subjected to a series of reactions to introduce the ethoxy groups and achieve the desired Z-configuration.

    Isomerization: The double bond configuration is controlled through isomerization reactions, often using specific catalysts that favor the Z-configuration.

Industrial Production Methods

In an industrial setting, the production of 5-Tetradecene, 14,14-diethoxy-, (5Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Tetradecene, 14,14-diethoxy-, (5Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 14,14-diethoxy-tetradecanal or 14,14-diethoxy-tetradecanoic acid.

    Reduction: Formation of 14,14-diethoxy-tetradecane.

    Substitution: Formation of various substituted tetradecene derivatives.

Scientific Research Applications

5-Tetradecene, 14,14-diethoxy-, (5Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 5-Tetradecene, 14,14-diethoxy-, (5Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the double bond play crucial roles in its binding affinity and reactivity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Tetradecene, 14,14-dimethoxy-, (5E)-: Similar structure but with methoxy groups instead of ethoxy and an E-configuration double bond.

    5-Tetradecene, (Z)-: Lacks the ethoxy groups but has a similar double bond configuration.

    Tetradecane: Saturated hydrocarbon without double bonds or ethoxy groups.

Uniqueness

5-Tetradecene, 14,14-diethoxy-, (5Z)- is unique due to the combination of its ethoxy groups and Z-configuration double bond, which confer distinct chemical and physical properties. These features make it valuable for specific applications where such structural characteristics are desired.

Properties

CAS No.

71393-95-8

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

(Z)-14,14-diethoxytetradec-5-ene

InChI

InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h9-10,18H,4-8,11-17H2,1-3H3/b10-9-

InChI Key

MQZUFZJLNPARJB-KTKRTIGZSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCC(OCC)OCC

Canonical SMILES

CCCCC=CCCCCCCCC(OCC)OCC

Origin of Product

United States

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